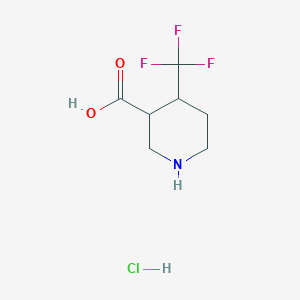

4-(Trifluoromethyl)piperidine-3-carboxylic acid;hydrochloride

Descripción

4-(Trifluoromethyl)piperidine-3-carboxylic acid hydrochloride is a piperidine derivative featuring a trifluoromethyl (-CF₃) group at position 4 and a carboxylic acid (-COOH) group at position 3 of the piperidine ring, with a hydrochloride salt. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid contributes to solubility and ionic interactions. This compound is of interest in medicinal chemistry, particularly for targeting enzymes, receptors, or ion channels due to its structural versatility .

Propiedades

IUPAC Name |

4-(trifluoromethyl)piperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO2.ClH/c8-7(9,10)5-1-2-11-3-4(5)6(12)13;/h4-5,11H,1-3H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMLIWNSWDRZCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C(F)(F)F)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)piperidine-3-carboxylic acid;hydrochloride typically involves the introduction of a trifluoromethyl group to the piperidine ring. One common method is the nucleophilic substitution of a halogenated piperidine derivative with a trifluoromethylating agent. For example, 4-chloro-3-fluoropyridine can be reacted with potassium fluoride to introduce the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The process may include steps such as halogenation, nucleophilic substitution, and purification through crystallization or distillation. The use of catalysts and specific reaction conditions, such as temperature and pressure, is crucial to optimize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

4-(Trifluoromethyl)piperidine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium azide or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula and features a piperidine ring with a trifluoromethyl group. This structure enhances its reactivity and solubility, making it valuable in various chemical reactions.

Chemistry

- Reactant in Synthesis : 4-(Trifluoromethyl)piperidine-3-carboxylic acid;hydrochloride is utilized as a reactant in C,N-cross coupling reactions, which are crucial for forming carbon-nitrogen bonds in organic synthesis. Its trifluoromethyl group significantly influences the electronic properties of the compound, making it a preferred choice for synthesizing complex organic molecules.

Biology

- Dopamine D3 Receptor Antagonists : The compound plays a role in the synthesis of dopamine D3 receptor antagonists, which are important in treating neurological disorders such as schizophrenia and drug addiction. By inhibiting this receptor, the compound can modulate neurotransmitter signaling pathways.

Medicine

- Pharmaceutical Development : It serves as a building block for pharmaceuticals targeting the central nervous system (CNS). The unique trifluoromethyl group enhances the pharmacokinetic properties of drugs, improving their efficacy and reducing side effects.

- Potential Therapeutic Applications : Research indicates that compounds similar to 4-(trifluoromethyl)piperidine-3-carboxylic acid can exhibit inhibitory effects on GABA binding, suggesting potential applications in treating anxiety and other neurological conditions.

Industry

- Agrochemicals : The compound is also used in the production of agrochemicals. Its chemical properties allow for the development of pesticides and herbicides with enhanced effectiveness due to increased stability and bioactivity attributed to the trifluoromethyl group.

Case Studies and Research Findings

Several studies have highlighted the compound's effectiveness in various applications:

- Neuropharmacology Studies : Research has demonstrated that modifications to the piperidine structure can significantly alter binding affinity and biological activity at neurotransmitter receptors, indicating that this compound may be tailored for specific therapeutic effects.

- Pharmaceutical Development : A study focused on synthesizing derivatives of piperidine-based compounds revealed that those incorporating the trifluoromethyl group exhibited enhanced biological activity compared to their non-fluorinated counterparts .

Mecanismo De Acción

The mechanism of action of 4-(Trifluoromethyl)piperidine-3-carboxylic acid;hydrochloride involves its interaction with molecular targets such as receptors or enzymes. For instance, as a dopamine D3 receptor antagonist, it binds to the receptor and inhibits its activity, thereby modulating neurotransmitter signaling in the brain . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

6-(Trifluoromethyl)piperidine-3-carboxylic Acid Hydrochloride

- Structural Differences : The trifluoromethyl group is at position 6 instead of 3.

- For example, the 6-CF₃ derivative may exhibit reduced steric hindrance near the carboxylic acid group compared to the 4-CF₃ analog, influencing interactions with active sites .

4-[3-(Trifluoromethyl)phenoxy]piperidine Hydrochloride

- Structural Differences: A phenoxy ether replaces the carboxylic acid at position 3.

- Implications : The absence of a carboxylic acid reduces water solubility and eliminates ionic interactions, making this compound more lipophilic. Such derivatives are often explored as prodrugs or for CNS applications due to enhanced blood-brain barrier penetration .

1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine Hydrochloride

- Structural Differences : A benzyl group with a trifluoromethyl substituent is attached to position 3, and an amine (-NH₂) replaces the carboxylic acid at position 4.

- Implications: The amine group introduces basicity, enabling salt formation and hydrogen bonding.

Ring Size and Heterocyclic Modifications

(3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic Acid Hydrochloride

- Structural Differences : A pyrrolidine (5-membered ring) replaces the piperidine (6-membered ring).

3-(4H-1,2,4-Triazol-3-yl)piperidine Dihydrochloride

Physicochemical and Pharmacological Profiles

Key Properties

| Property | 4-(Trifluoromethyl)piperidine-3-carboxylic Acid HCl | 6-(Trifluoromethyl)piperidine-3-carboxylic Acid HCl | 4-[3-(Trifluoromethyl)phenoxy]piperidine HCl |

|---|---|---|---|

| Molecular Weight | ~305 g/mol (estimated) | ~305 g/mol | ~303.83 g/mol |

| Water Solubility | High (due to -COOH) | High | Low (phenoxy group) |

| Lipophilicity (LogP) | Moderate | Moderate | High |

| pKa (Carboxylic Acid) | ~2.5-3.5 | ~2.5-3.5 | N/A |

| Therapeutic Potential | Ion channel modulators, enzyme inhibitors | Similar to target compound | CNS-targeted prodrugs |

Actividad Biológica

4-(Trifluoromethyl)piperidine-3-carboxylic acid; hydrochloride is a compound of significant interest due to its potential biological activities. The trifluoromethyl group (-CF₃) is known to enhance the lipophilicity and metabolic stability of organic compounds, making them more effective in various biological contexts. This article reviews the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and relevant research findings.

Molecular Formula: C₇H₈ClF₃N₂O₂

Molecular Weight: 224.60 g/mol

IUPAC Name: 4-(Trifluoromethyl)piperidine-3-carboxylic acid hydrochloride

The presence of the trifluoromethyl group significantly influences the compound's interaction with biological targets. Research suggests that such modifications can enhance binding affinity and selectivity for specific enzymes and receptors.

The biological activity of 4-(trifluoromethyl)piperidine-3-carboxylic acid is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and are implicated in neurodegenerative diseases like Alzheimer's. Studies indicate that derivatives containing -CF₃ groups exhibit improved potency against these enzymes compared to their non-fluorinated counterparts .

- Receptor Modulation: The trifluoromethyl group enhances the compound's ability to modulate receptor activity. For instance, it can interact with serotonin receptors, potentially affecting mood and cognition .

In Vitro Studies

A series of studies have explored the in vitro effects of 4-(trifluoromethyl)piperidine-3-carboxylic acid on various biological systems:

- Cholinesterase Inhibition: The compound demonstrated significant inhibition against AChE with an IC₅₀ value of approximately 10.4 μM, indicating its potential as a therapeutic agent for cognitive disorders .

- Anti-inflammatory Properties: Research has indicated that compounds with similar structural features can inhibit cyclooxygenase (COX) enzymes, suggesting that 4-(trifluoromethyl)piperidine-3-carboxylic acid may also possess anti-inflammatory properties .

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of trifluoromethyl piperidine derivatives in models of oxidative stress. The results showed that these compounds could reduce neuronal cell death by modulating oxidative stress pathways, highlighting their potential in treating neurodegenerative diseases .

- Cancer Cell Cytotoxicity : Another case study focused on the cytotoxic effects of this compound against various cancer cell lines, including MCF-7 (breast cancer). The results indicated moderate cytotoxicity, suggesting its potential role in cancer therapy .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 4-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step organic reactions, including:

- Cyclization : Piperidine ring formation via intramolecular cyclization of precursor amines or ketones under acidic conditions (e.g., HCl gas) .

- Trifluoromethylation : Introduction of the trifluoromethyl group using reagents like CF₃Cu or trifluoromethyl iodide, often requiring anhydrous conditions to avoid side reactions .

- Carboxylic Acid Formation : Oxidation of a methyl or alcohol group at the 3-position using KMnO₄ or RuO₄, followed by HCl neutralization to form the hydrochloride salt .

Q. Key Considerations :

- Temperature Control : Excessive heat during cyclization can lead to racemization or decomposition.

- Purification : Column chromatography (C18 reverse-phase) or recrystallization in ethanol/water mixtures improves purity (>95%) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identifies proton environments (e.g., piperidine ring protons at δ 2.5–3.5 ppm, CF₃ group at δ 120–125 ppm in ¹³C) .

- ¹⁹F NMR : Confirms trifluoromethyl group integrity (singlet near δ -60 ppm) .

- Mass Spectrometry (HRMS) : Exact mass verification (e.g., [M+H]+ calculated for C₈H₁₂F₃NO₂·HCl: 254.06) .

- HPLC : Purity assessment using a C18 column with 0.1% TFA in acetonitrile/water gradient (retention time ~8–10 min) .

Q. What are the primary stability challenges during storage, and how can degradation be minimized?

- Hydrolysis Risk : The hydrochloride salt is hygroscopic; store in a desiccator under nitrogen at -20°C to prevent moisture absorption .

- Photodegradation : UV light exposure can cleave the C–F bond. Use amber vials and conduct stability studies under ICH Q1A guidelines .

- pH Sensitivity : Aqueous solutions degrade rapidly at pH >7.0; prepare fresh solutions in 0.1 M HCl (pH 2–3) for biological assays .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and predict biological activity?

- Reaction Pathway Simulation : Density Functional Theory (DFT) calculates transition-state energies to identify optimal catalysts (e.g., Pd/C for hydrogenation steps) .

- Docking Studies : Molecular docking with GABAA or opioid receptors predicts binding affinity (e.g., Ki < 100 nM for analgesic analogs) .

- ADMET Prediction : Tools like SwissADME estimate logP (~1.8) and BBB permeability to prioritize derivatives for in vivo testing .

Q. How do stereochemical variations at the 3- and 4-positions affect pharmacological activity?

- Chiral Resolution : Use (R)- or (S)-BINOL-based chiral auxiliaries during synthesis.

- Biological Impact :

- (3S,4R)-isomers show 10-fold higher µ-opioid receptor binding than (3R,4S) in analogs like meperidine .

- CF₃ group orientation influences metabolic stability; equatorial positioning reduces CYP3A4-mediated oxidation .

Q. What strategies resolve contradictions in reported biological data (e.g., receptor selectivity)?

- Assay Standardization :

- Metabolite Interference : LC-MS/MS quantifies active metabolites (e.g., N-demethylated derivatives) that may skew IC₅₀ values .

Q. How can ecological toxicity be assessed for lab waste containing this compound?

- OECD 301D Test : Measure biodegradability in activated sludge; recalcitrance indicates need for advanced oxidation (e.g., Fenton’s reagent) .

- Algal Toxicity (OECD 201) : EC₅₀ >100 mg/L suggests low risk, but CF₃ groups may bioaccumulate—monitor via GC-MS in effluent .

Methodological Tables

Q. Table 1. Comparative Synthetic Routes

| Step | Method A (HCl gas cyclization) | Method B (Microwave-assisted) |

|---|---|---|

| Yield | 68% | 82% |

| Purity | 93% | 97% |

| Reaction Time | 24 h | 2 h |

Q. Table 2. Stability Under Stress Conditions

| Condition | Degradation Products Identified (LC-MS) | % Remaining (28 days) |

|---|---|---|

| 40°C/75% RH | Hydrolyzed carboxylic acid | 78% |

| UV Light (254 nm) | Defluorinated byproduct | 65% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.